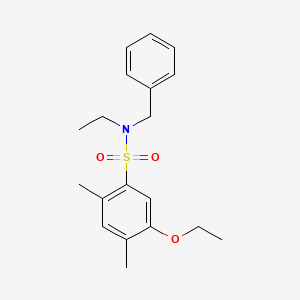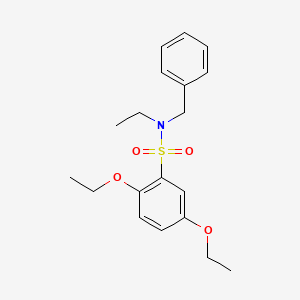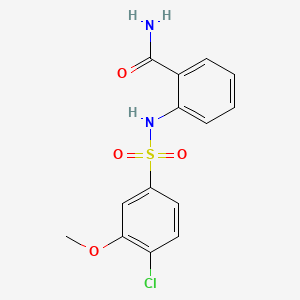
nickel(ii) formate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) formate dihydrate is a chemical compound with the formula Ni(HCOO)₂·2H₂O. It is a green, odorless, non-flammable solid that is sparingly soluble in water. This compound is the nickel salt of formic acid and has a monoclinic crystal structure .
Mechanism of Action
Target of Action
Nickel(II) formate dihydrate primarily targets the production of nickel and other nickel compounds . It is used in the synthesis of nickel catalysts, which play a crucial role in various chemical reactions .
Mode of Action
This compound can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid . The reaction can be represented as follows:
Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2ONi(OH)_2 + 2HCOOH \rightarrow Ni(HCOO)_2 + 2H_2O Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2O
This compound can also be synthesized by the reaction of sodium formate with nickel(II) sulphate .
Biochemical Pathways
This compound is used in nickel catalyst preparations and is also used as a biochemical for proteomics research . .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
When heated in a vacuum to 300°C, this compound decomposes to form pure nickel :
Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2Ni(HCO_2)_2(H_2O)_2 \rightarrow Ni + 2CO_2 + 2H_2O + H_2 Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2
The resulting fine powders of nickel are useful as hydrogenation catalysts .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvents. The compound is sparingly soluble in cold water and insoluble in organic solvents . It is soluble in acids . The anhydride forms on careful heating at 130–140°C . In the range of 180-200°C, it decomposes to Ni, CO, CO2, H2, H2O, CH3 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Nickel(II) Acetate or Nickel(II) Hydroxide:
Reaction with Sodium Formate and Nickel(II) Sulphate:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Decomposition:
- When heated in a vacuum to 300°C, nickel(II) formate dihydrate decomposes to form pure nickel, carbon dioxide, and water.
- Reaction: Ni(HCOO)₂·2H₂O → Ni + 2CO₂ + 2H₂O .
-
Hydrogenation Catalyst Formation:
Common Reagents and Conditions:
- Formic acid is commonly used in the synthesis of this compound .
- Heating under vacuum conditions is required for the decomposition reaction .
Major Products:
Scientific Research Applications
Nickel(II) formate dihydrate has several applications in scientific research:
Nickel Catalyst Preparations:
Proteomics Research:
Industrial Chemistry:
Comparison with Similar Compounds
Nickel(II) Acetate Tetrahydrate:
Nickel(II) Sulphate:
Uniqueness:
Properties
CAS No. |
15694-70-9 |
|---|---|
Molecular Formula |
Ni(HCO2)2.2H2O |
Molecular Weight |
0 |
Synonyms |
Nickel(Ⅱ) forMate dihydrate |
Origin of Product |
United States |
Q1: What is the crystal structure of nickel(II) formate dihydrate and how was this understanding improved through recent research?
A1: this compound ([Ni(HCOO)2(H2O)2]n) forms a three-dimensional framework structure. [] The nickel(II) ions (Ni2+) occupy two distinct positions within the crystal lattice, both exhibiting octahedral coordination. One type of Ni2+ ion is surrounded by six oxygen atoms from six formate (HCOO-) anions. In contrast, the second type of Ni2+ ion coordinates with four oxygen atoms from water molecules and two oxygen atoms from formate anions. The formate anions act as bridges, connecting both types of Ni2+ ions to create the extended framework.
Q2: What interesting magnetic property does this compound exhibit at low temperatures?
A2: this compound exhibits weak ferrimagnetism at low temperatures. [] This behavior suggests a complex magnetic ordering within the material, likely arising from the interaction between the two distinct nickel(II) sites within the crystal structure. Further research is needed to fully elucidate the nature of these magnetic interactions and their implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









